Rifabutin N-oxide

Catalog No.
S13135689
CAS No.
645406-37-7
M.F
C46H62N4O12
M. Wt
863.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rifabutin N-oxide

CAS Number

645406-37-7

Product Name

Rifabutin N-oxide

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-1'-oxido-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate

Molecular Formula

C46H62N4O12

Molecular Weight

863.0 g/mol

InChI

InChI=1S/C46H62N4O12/c1-22(2)21-50(58)18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,62-42)60-20-15-30(59-11)25(5)41(61-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-,46?,50?/m0/s1

InChI Key

LWIDYLODKUXGGB-ZZKRMFRKSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)C

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)/C

Rifabutin N-oxide is a derivative of rifabutin, a semi-synthetic antibiotic that belongs to the rifamycin class. The chemical formula for rifabutin N-oxide is C46H62N4O12C_{46}H_{62}N_{4}O_{12}, and it has a molecular weight of 862.02 g/mol, indicating the addition of an oxygen atom to the rifabutin structure. This compound is primarily characterized by its red-violet color and is soluble in organic solvents like chloroform and methanol, but has limited solubility in water. It is formed through the oxidation of rifabutin, which enhances its pharmacological properties and biological activity against specific pathogens .

Rifabutin N-oxide is synthesized through oxidation reactions involving rifabutin as the starting material. Common oxidizing agents used for this transformation include:

  • Hydrogen peroxide: Often used in mild conditions to facilitate the formation of the N-oxide without significant degradation of the rifabutin core.
  • Chlorine dioxide: An alternative oxidant that can provide higher yields under controlled conditions.
  • Ozone: Used in some methods for its strong oxidative properties, although care must be taken to avoid over-oxidation.

The reaction typically involves treating rifabutin with these oxidizing agents, leading to the incorporation of an oxygen atom into the nitrogen atom of the rifabutin molecule, resulting in rifabutin N-oxide .

Rifabutin N-oxide exhibits significant biological activity, particularly against mycobacterial infections. It acts by inhibiting DNA-dependent RNA polymerase, similar to its parent compound, rifabutin. This inhibition leads to a suppression of RNA synthesis in susceptible bacterial strains, including Mycobacterium tuberculosis and Mycobacterium avium. The activity profile suggests that rifabutin N-oxide may retain or enhance the antimicrobial efficacy compared to rifabutin itself due to improved pharmacokinetic properties .

The synthesis of rifabutin N-oxide can be achieved through various methods:

  • Oxidative Reactions:
    • Using hydrogen peroxide in an organic solvent under acidic or neutral conditions.
    • Employing ozone as an oxidizing agent followed by purification steps.
  • Catalytic Oxidation:
    • Utilizing metal catalysts such as palladium or platinum to facilitate the oxidation process while minimizing side reactions.
  • Electrochemical Methods:
    • Applying electrochemical oxidation techniques which allow for milder reaction conditions and higher selectivity towards the formation of N-oxides.

These methods have been optimized to improve yield and purity while maintaining the structural integrity of the rifabutin backbone .

Rifabutin N-oxide is primarily utilized in pharmaceutical applications due to its antimicrobial properties. Its main applications include:

  • Treatment of Tuberculosis: It is particularly effective against drug-resistant strains of Mycobacterium tuberculosis.
  • Prophylaxis for HIV Patients: Used in patients with HIV/AIDS to prevent opportunistic infections caused by Mycobacterium avium complex.
  • Research: Investigated for potential use in developing new antimicrobial agents or as a lead compound for further structural modifications .

Rifabutin N-oxide shares structural similarities with several other compounds within the rifamycin class and related antibiotics. Here are some notable compounds for comparison:

Compound NameChemical FormulaUnique Features
RifampicinC43H58N4O8C_{43}H_{58}N_{4}O_{8}First-generation rifamycin; broader spectrum but higher resistance rates.
RifapentineC43H66N4O9C_{43}H_{66}N_{4}O_{9}Longer half-life; used for tuberculosis treatment.
DelamanidC27H27N3O5C_{27}H_{27}N_{3}O_{5}Newer drug targeting multidrug-resistant tuberculosis; different mechanism.
AmikacinC22H43N5O13C_{22}H_{43}N_{5}O_{13}Aminoglycoside antibiotic; different action mechanism but used against similar infections.

Rifabutin N-oxide stands out due to its specific activity against mycobacterial infections and its unique structural modifications that enhance its pharmacological profile compared to these similar compounds .

Rifabutin N-oxide, with the molecular formula C46H62N4O12 and molecular weight of 863.0 g/mol, is a significant oxidation product of rifabutin [2] [3]. The compound is chemically described as (9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)-Spiro[9,4-(epoxypentadeca [1] [11] [13]trienimino)-2H-furo[2',3':7,8]naphth[1,2-d]imidazole-2,4'-piperidine]-5,10,26(3H,9H)-trione, 16-(acetyloxy)-6,18,20-trihydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-1'-(2-methylpropyl)-1-N-Oxide [3] [11].

The synthesis of Rifabutin N-oxide primarily involves oxidation reactions with rifabutin as the starting material [24]. Several optimized synthetic routes have been developed for N-oxide formation, each with specific advantages in terms of yield, purity, and scalability [25].

Hydrogen Peroxide-Based Oxidation

One of the most common and efficient methods for synthesizing Rifabutin N-oxide employs hydrogen peroxide as the oxidizing agent [24] [25]. This approach is particularly attractive due to its high atom economy and the generation of water as the only byproduct [25]. The reaction typically follows this pathway:

  • Rifabutin is dissolved in an appropriate solvent, often glacial acetic acid [32].
  • Hydrogen peroxide (10-15% mass concentration) is added dropwise to the solution [32].
  • The reaction is maintained at controlled temperatures between 20-110°C [32].
  • The molar ratio of hydrogen peroxide to rifabutin is typically kept at 1-3:1 [32].

This method can achieve yields greater than 98% without requiring additional catalysts, making it particularly suitable for industrial-scale production [32] [25].

Peracid-Mediated Oxidation

Peracids represent another effective class of oxidizing agents for N-oxide formation [26]. The use of peracetic acid, formed in situ from the reaction of hydrogen peroxide with glacial acetic acid, has shown excellent results in the synthesis of Rifabutin N-oxide [32] [24]. The mechanism involves:

  • Initial oxidation of glacial acetic acid by hydrogen peroxide to form peracetic acid [32].
  • Subsequent oxidation of the nitrogen atom in rifabutin by the peracetic acid to form the N-oxide [32].

This approach is advantageous as it eliminates the need for catalyst removal after the reaction, simplifying the purification process [32] [30].

Molybdenum-Catalyzed Oxidation

Molybdenum-based catalysts have demonstrated superior performance in N-oxidation reactions compared to other catalytic systems [30]. For the synthesis of Rifabutin N-oxide, phosphomolybdic acid has shown particularly promising results [30]. The catalytic system typically consists of:

  • A low concentration of molybdenum catalyst (0.5-5 mol%) [30].
  • Hydrogen peroxide as the terminal oxidant [30].
  • Acetonitrile as the preferred solvent [30].

This method offers high chemoselectivity and is amenable to gram-scale preparations of N-oxides without concomitant oxidation of other functional groups [30] [9].

Carbon Dioxide-Catalyzed Oxidation

An innovative approach for N-oxide formation involves the use of carbon dioxide as a catalyst in hydrogen peroxide oxidation [28]. This method utilizes the peroxymonocarbonate ion (HCO4-) as the active oxidant, which is formed from the equilibrium reaction between hydrogen peroxide and bicarbonate [28]. The advantages of this method include:

  • Second-order rate constants for tertiary amine oxidations by HCO4- that are over 400-fold greater than those for hydrogen peroxide alone [28].
  • Simple and economical reagents (NH4HCO3-activated peroxide or CO2/H2O2) [28].
  • Reactions that proceed to completion without requiring extraction [28].
  • Excellent yields in aqueous media [28].

Table 1: Comparison of Synthetic Routes for Rifabutin N-oxide Formation

Oxidation MethodOxidizing AgentCatalystTypical Yield (%)AdvantagesLimitations
Hydrogen PeroxideH2O2 (10-15%)None>98High atom economy, simple purificationRequires temperature control
Peracid-MediatedPeracetic acidNone>95No catalyst removal neededHandling of peracids
Molybdenum-CatalyzedH2O2Phosphomolybdic acid (0.5-5 mol%)89-99High chemoselectivityCatalyst recovery
Carbon Dioxide-CatalyzedH2O2/HCO4-CO2>90Fast reaction rates, aqueous mediaCO2 pressure control

Critical Process Parameters in Large-Scale Synthesis

The industrial production of Rifabutin N-oxide requires careful control of various process parameters to ensure consistent quality, high yield, and safety [33] [34]. Understanding and optimizing these parameters is essential for successful scale-up from laboratory to industrial production [36].

Temperature Control

Temperature is one of the most critical parameters in the oxidation of rifabutin to Rifabutin N-oxide [21] [32]. The reaction is typically conducted between 20-110°C, with the optimal temperature depending on the specific oxidation method employed [32]. Key considerations include:

  • The rate of N-oxidation increases with temperature, but excessive temperatures can lead to degradation of both the starting material and product [25] [21].
  • Temperature gradients within the reaction vessel must be minimized to ensure uniform reaction conditions [33] [36].
  • Cooling systems are essential for controlling the exothermic nature of oxidation reactions, particularly when using hydrogen peroxide [25] [21].

Thermal stability studies have shown that N-oxide introduction can affect the decomposition behavior of compounds, with N-oxides often showing increased thermal enthalpy and reduced solid residues compared to their non-oxidized counterparts [38].

Concentration and Stoichiometry

The concentrations of reactants and their stoichiometric ratios significantly impact the efficiency and selectivity of the N-oxidation process [25] [32]:

  • The molar ratio of oxidizing agent to rifabutin typically ranges from 1:1 to 3:1, with higher ratios generally leading to improved conversion but potentially introducing purification challenges [32] [25].
  • Substrate concentration affects reaction kinetics, with dilute conditions often favoring higher selectivity but reducing space-time yield [30] [33].
  • For catalyzed reactions, catalyst loading must be optimized to balance activity with cost considerations [30].

Reaction Time and Mixing

Proper reaction time and efficient mixing are essential for complete conversion while minimizing the formation of impurities [33] [40]:

  • Reaction progress should be monitored to determine the optimal endpoint, as extended reaction times can lead to degradation and impurity formation [33] [25].
  • Efficient mixing ensures uniform distribution of reactants and heat transfer, particularly important in viscous reaction media [40] [33].
  • In continuous manufacturing processes, residence time must be carefully controlled to ensure complete conversion [37].

Solvent Selection

The choice of solvent plays a crucial role in the N-oxidation process [30] [25]:

  • Acetonitrile has proven to be the solvent of choice for many N-oxidation reactions, particularly those using molybdenum catalysts [30].
  • Glacial acetic acid is commonly used for peracid-mediated oxidations [32].
  • Aqueous systems are preferred for environmentally friendly processes, particularly when using carbon dioxide-catalyzed methods [28].
  • Solvent purity can significantly impact reaction outcomes, with trace impurities potentially inhibiting catalytic activity or promoting side reactions [33] [39].

Table 2: Critical Process Parameters for Large-Scale Synthesis of Rifabutin N-oxide

Process ParameterOptimal RangeMonitoring MethodImpact on Product Quality
Temperature20-110°CThermocouples, infrared sensorsAffects reaction rate, selectivity, and impurity profile
H2O2 Concentration10-15%Titration, spectroscopic methodsInfluences conversion rate and safety
Reaction TimeProcess-dependentHPLC, TLCDetermines conversion and impurity levels
Agitation Rate100-500 rpmTachometerEnsures uniform mixing and heat transfer
pH5-7pH meterAffects stability of reagents and product
Catalyst Loading0.5-5 mol%Gravimetric analysisImpacts reaction rate and economics

Identification and Control of Process-Related Impurities

The identification and control of process-related impurities is a critical aspect of Rifabutin N-oxide manufacturing, as these impurities can affect product quality, stability, and efficacy [39] [16]. Various analytical techniques and control strategies have been developed to address this challenge [39] [19].

Common Impurities in Rifabutin N-oxide Synthesis

Several types of impurities can arise during the synthesis of Rifabutin N-oxide [16] [17]:

  • Unreacted rifabutin: Incomplete conversion of the starting material [19] [16].
  • Over-oxidation products: Including Rifabutin N-oxide open ring (C46H64N4O13), which has been identified as a significant impurity [18] [1].
  • Degradation products: Formed through various pathways including hydrolysis, rearrangement, or fragmentation [19] [16].
  • Catalyst residues: Particularly relevant in molybdenum-catalyzed processes [30] [39].
  • Residual oxidizing agents: Such as hydrogen peroxide, which can form stable hydrogen bonds with N-oxides and be difficult to remove completely [25] [20].

Analytical Methods for Impurity Detection

Advanced analytical techniques are essential for the identification and quantification of impurities in Rifabutin N-oxide [39] [19]:

  • High-Performance Liquid Chromatography (HPLC): The primary method for separating and quantifying Rifabutin N-oxide and its related impurities [39] [19].
  • Mass Spectrometry (MS): Often coupled with HPLC for structural identification of unknown impurities [20] [39].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities [25] [39].
  • Spectroscopic methods: Including UV-Visible and infrared spectroscopy for additional characterization [39] [20].

The United States Pharmacopeia (USP) has established specific methods for the analysis of rifabutin-related compounds, which can be adapted for Rifabutin N-oxide impurity testing [19].

Control Strategies for Process-Related Impurities

Effective control of impurities requires a comprehensive approach that addresses multiple aspects of the manufacturing process [39] [33]:

  • Process optimization: Adjusting reaction conditions (temperature, time, reagent ratios) to minimize impurity formation [33] [39].
  • In-process controls: Implementing real-time monitoring to detect deviations before they lead to significant impurity formation [36] [33].
  • Purification strategies: Developing efficient methods for removing impurities, such as recrystallization, chromatography, or selective precipitation [39] [33].
  • Raw material quality control: Ensuring the purity of starting materials and reagents to prevent the introduction of impurities [33] [39].

For N-oxide impurities specifically, studies have shown that control is crucial to ensure the quality of the final product [20]. Analytical studies have been developed to evaluate these impurities down to trace level concentrations, with techniques such as HPLC-MS being particularly effective [20].

Table 3: Major Impurities in Rifabutin N-oxide Production and Their Control Strategies

ImpurityChemical StructureFormation MechanismControl StrategyAnalytical Method
Rifabutin N-oxide open ringC46H64N4O13Ring opening under oxidative conditionsTemperature control, reaction time optimizationHPLC-MS
Unreacted rifabutinC46H62N4O11Incomplete conversionOptimize oxidant ratio, extend reaction timeHPLC
Over-oxidized productsVariousExcessive oxidant or extended reaction timeControl oxidant concentration and reaction timeHPLC-MS
Residual hydrogen peroxideH2O2Incomplete removalPost-reaction treatment, controlled dryingColorimetric analysis
Catalyst residuesVaries by catalystIncomplete removal during purificationOptimized purification protocolsICP-MS

Stability Challenges During Manufacturing

The stability of Rifabutin N-oxide during manufacturing presents several challenges that must be addressed to ensure product quality and safety [22] [38]. Understanding these stability issues is essential for developing robust manufacturing processes [33] [22].

Thermal Stability Considerations

The thermal stability of Rifabutin N-oxide is a critical factor during manufacturing [38] [22]:

  • N-oxides generally exhibit different thermal behavior compared to their parent compounds, often with increased thermal enthalpy and reduced solid residues [38].
  • Studies on N-oxide-containing compounds have shown that they may be prone to decomposition and scaffold rearrangements at elevated temperatures (typically above 100-150°C) [25] [22].
  • The introduction of the N-oxide functionality can affect molecular stability by elongating chemical bonds, decreasing ring aromaticity, and increasing photochemical reactivity [22].

Temperature control during all stages of manufacturing, including synthesis, purification, and drying, is therefore essential to prevent thermal degradation [33] [38].

Chemical Stability and Reactivity

Rifabutin N-oxide exhibits specific chemical reactivity that must be considered during manufacturing [25] [22]:

  • N-oxides can undergo various reactions including Meisenheimer rearrangements, Cope eliminations, and Polonovski reactions, particularly in the presence of electrophiles or transition metals [25].
  • The N-oxide group can act as an intramolecular oxidant, potentially leading to unexpected oxidation of other functional groups within the molecule [27].
  • The highly polar N+-O- bond in N-oxides makes them susceptible to reduction, with amine oxides being more easily reduced than aromatic N-oxides [25].

These reactivity patterns necessitate careful control of reaction conditions and the exclusion of potential reactants that could trigger unwanted transformations [25] [33].

Stability in Different Environments

The stability of Rifabutin N-oxide varies significantly depending on environmental conditions [25] [33]:

  • pH sensitivity: N-oxides can exhibit pH-dependent stability, with acidic conditions potentially promoting deoxygenation or rearrangement reactions [25] [33].
  • Light sensitivity: Many N-oxides are photosensitive, requiring protection from light during manufacturing and storage [25] [22].
  • Moisture effects: The hygroscopic nature of many N-oxides, including Rifabutin N-oxide, can lead to water absorption, potentially affecting chemical stability [26] [33].

Stabilization Strategies

Several approaches have been developed to address the stability challenges associated with Rifabutin N-oxide manufacturing [33] [25]:

  • Process design: Implementing manufacturing processes that minimize exposure to destabilizing conditions such as high temperatures, extreme pH, or strong light [33] [40].
  • Environmental controls: Maintaining appropriate temperature, humidity, and light conditions throughout the manufacturing process [33] [36].
  • Formulation strategies: Incorporating stabilizing excipients or antioxidants when necessary [33] [39].
  • Packaging considerations: Using appropriate packaging materials that provide protection from environmental factors that could compromise stability [33].

Table 4: Stability Challenges and Mitigation Strategies for Rifabutin N-oxide Manufacturing

Stability ChallengeUnderlying MechanismCritical ParametersMitigation Strategy
Thermal instabilityBond weakening, rearrangementsTemperature, exposure timeStrict temperature control, minimized processing time
Chemical reactivityN-oxide reactions (rearrangements, eliminations)Presence of reactive species, pHControl of reaction environment, exclusion of catalytic impurities
PhotosensitivityLight-induced degradationLight exposure, wavelengthLight-protected manufacturing areas, amber containers
HygroscopicityWater absorption, hydrolysisRelative humidity, exposure timeControlled humidity environments, moisture-resistant packaging
Oxidative stressRedox reactionsPresence of oxidizing/reducing agentsInert atmosphere processing, antioxidant addition

XLogP3

5.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

862.43642343 g/mol

Monoisotopic Mass

862.43642343 g/mol

Heavy Atom Count

62

UNII

YV9AXM7YCC

Dates

Last modified: 08-10-2024

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